2-chloro-8-methoxy-1H-quinazolin-4-one
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Overview
Description
The compound with the identifier “2-chloro-8-methoxy-1H-quinazolin-4-one” is a chemical substance listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-chloro-8-methoxy-1H-quinazolin-4-one involves several synthetic routes, each with specific reaction conditions. Common methods include:
Carbonization Methods: This involves the carbonization of organic materials under controlled conditions.
Acidification: The compound can be modified using various acids such as sulfonating agents, phosphoric acid, heteropoly acid, and nitric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale carbonization processes, where organic materials are subjected to high temperatures and pressures to achieve the desired chemical structure. The hydrothermal carbonization method is particularly favored due to its lower reaction temperature, shorter reaction time, and higher yield .
Chemical Reactions Analysis
Types of Reactions
2-chloro-8-methoxy-1H-quinazolin-4-one undergoes several types of chemical reactions, including:
Combination Reactions: Where it combines with other elements or compounds to form new substances.
Decomposition Reactions: Where it breaks down into simpler substances.
Single-Replacement Reactions: Where one element in the compound is replaced by another.
Double-Replacement Reactions: Where elements in two compounds exchange places.
Combustion Reactions: Where it reacts with oxygen to produce heat and light.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, chlorine, and various acids. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, combination reactions with oxygen typically produce oxides .
Scientific Research Applications
2-chloro-8-methoxy-1H-quinazolin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Used in the production of various industrial materials and chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-8-methoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-chloro-8-methoxy-1H-quinazolin-4-one can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
Aspirin (CID 2244): Known for its anti-inflammatory and analgesic properties.
Salicylsalicylic Acid (CID 5161): Used in various pharmaceutical applications.
Indomethacin (CID 3715): A nonsteroidal anti-inflammatory drug.
Sulindac (CID 1548887): Another nonsteroidal anti-inflammatory drug.
These compounds share some structural similarities with this compound but differ in their specific chemical properties and applications .
Properties
IUPAC Name |
2-chloro-8-methoxy-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-6-4-2-3-5-7(6)11-9(10)12-8(5)13/h2-4H,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWUNMXPUUXQRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=NC2=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1NC(=NC2=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.